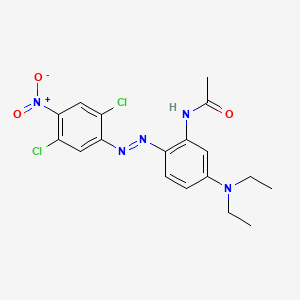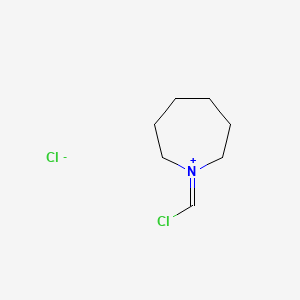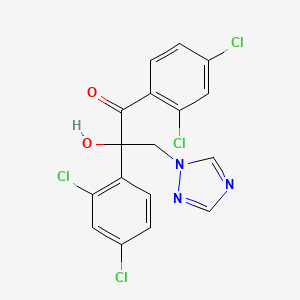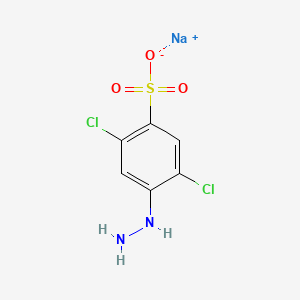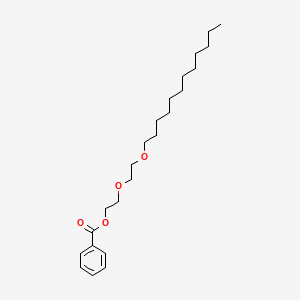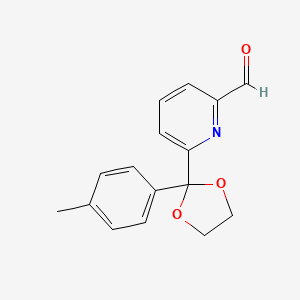
(R)-6-Butyl-1,4-cycloheptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Butyl-1,4-cycloheptadiene is an organic compound characterized by a seven-membered ring with two double bonds and a butyl group attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Butyl-1,4-cycloheptadiene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadiene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of ®-6-Butyl-1,4-cycloheptadiene may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yields. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: ®-6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated cycloheptane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The butyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated or nucleophile-substituted cycloheptadiene derivatives.
Wissenschaftliche Forschungsanwendungen
®-6-Butyl-1,4-cycloheptadiene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-6-Butyl-1,4-cycloheptadiene involves its interaction with molecular targets through its double bonds and butyl group. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The specific pathways and targets depend on the type of reaction and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
Cycloheptadiene: Lacks the butyl group, making it less hydrophobic.
Cyclooctadiene: Has an additional carbon in the ring, altering its reactivity and physical properties.
Cyclohexadiene: Smaller ring size, leading to different chemical behavior.
Uniqueness: ®-6-Butyl-1,4-cycloheptadiene is unique due to its specific ring size and the presence of a butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
33156-91-1 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
(6R)-6-butylcyclohepta-1,4-diene |
InChI |
InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
IRKYSUMPMNRVDS-LLVKDONJSA-N |
Isomerische SMILES |
CCCC[C@@H]1CC=CCC=C1 |
Kanonische SMILES |
CCCCC1CC=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


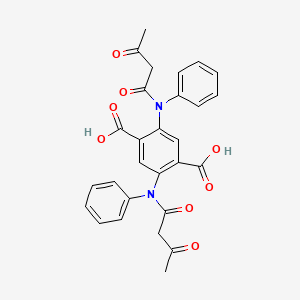
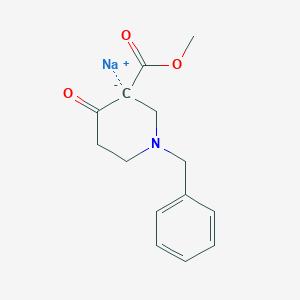
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
